4-Pentyloxolan-2-one
CAS No.: 55881-98-6
Cat. No.: VC19592099
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55881-98-6 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 4-pentyloxolan-2-one |
| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |
| Standard InChI Key | KLOKEKBLBOCWBE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CC(=O)OC1 |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for γ-nonalactone is 5-pentyloxolan-2-one, reflecting its five-membered lactone ring substituted with a pentyl group. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The structure features an aliphatic heteromonocyclic framework, as depicted in its SMILES notation: CCCCCC1CCC(=O)O1 .
Stereochemical Variants
The (S)-enantiomer of γ-nonalactone (CAS 63357-97-1) has been identified in natural sources such as Zea mays and Thymbra capitata. Its isomeric SMILES string is CCCCC[C@H]1CCC(=O)O1, highlighting the chiral center at the fifth carbon .
Physical and Chemical Characteristics
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.964–0.976 g/mL | |
| Boiling Point | 243°C | |
| Flash Point | 126°C | |
| LogP | 2.20–2.50 | |
| Refractive Index | Not explicitly reported | — |
| Vapor Pressure (25°C) | 1.9 Pa | |
| Water Solubility (25°C) | 9.22 g/L |
The compound exists as a colorless liquid at room temperature and exhibits moderate lipophilicity, enabling its use in lipid-based formulations . Its detection threshold is remarkably low at 7 ppb, underscoring its potency as a flavorant .
Synthesis and Production
Industrial Synthesis Routes
-
Intramolecular Esterification:
γ-Nonalactone is synthesized via the acid-catalyzed lactonization of 4-hydroxynonanoic acid. Concentrated sulfuric acid is typically employed to facilitate cyclization . -
Acrylic Acid-Hexanol Condensation:
Reacting acrylic acid with hexanol in the presence of ditertiary butyl peroxide yields γ-nonalactone. This method emphasizes radical-initiated esterification . -
Biochemical Pathways:
Emerging microbial synthesis approaches using Saccharomyces cerevisiae and other yeasts are being explored for sustainable production .
Applications in Industry
Flavor and Fragrance Industry
-
Food Additive: Designated as FEMA 2781, γ-nonalactone imparts coconut and buttery notes to confectionery, baked goods, and beverages . It is a key component in artificial coconut flavorings .
-
Perfumery: Used in cosmetics and detergents for its creamy, waxy undertones. Its volatility classifies it as a "heart" note in fragrance compositions .
Agricultural Applications
-
Pest Attractant: Studies suggest its efficacy as a multi-species lure for grain beetles, leveraging its natural occurrence in fermented substrates .
Biomedical Research
-
Metabolite Profiling: Detected in Saccharomyces cerevisiae metabolomes, γ-nonalactone serves as a biomarker for fermentation processes .
The Margin of Exposure (MOE) for repeated dose toxicity exceeds 40,000, indicating a wide safety margin . Regulatory bodies classify it as a Cramer Class I compound, affirming its low risk profile .
Analytical Methods and Detection
Chromatographic Techniques
-
GC-MS: Utilized for quantifying γ-nonalactone in wine and food matrices. A study on Dornfelder grapes employed heart-cut GC-GC-MS to monitor odorant changes during vinification .
-
HPLC: Paired with UV detection, it offers precise quantification in complex mixtures .
Spectral Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume